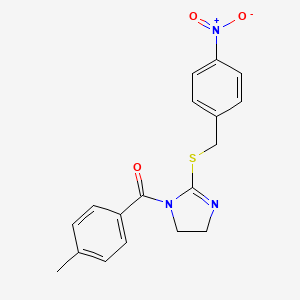

(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone

Description

The compound (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone belongs to the imidazole-derived family, characterized by a 4,5-dihydroimidazole core substituted with a p-tolyl methanone group and a 4-nitrobenzylthio side chain. Imidazole derivatives are widely studied for their biological activities, including antiproliferative, antimicrobial, and anti-inflammatory properties . This article focuses on comparing the structural, synthetic, and biological aspects of this compound with its closest analogs.

Properties

IUPAC Name |

(4-methylphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-13-2-6-15(7-3-13)17(22)20-11-10-19-18(20)25-12-14-4-8-16(9-5-14)21(23)24/h2-9H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGBUMPHIGPIMQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a 4-nitrobenzyl halide reacts with a thiol derivative to form the thioether linkage. This intermediate is then subjected to cyclization with an imidazole derivative under controlled conditions to form the final product. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone: can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

Reduction: Palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration reactions.

Major Products

Oxidation: Formation of sulfoxide or sulfone derivatives.

Reduction: Conversion of the nitro group to an amine.

Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone: has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The target compound features a 4-nitrobenzylthio group and a p-tolyl methanone moiety. Key structural analogs include:

- Methoxy groups in Analog B increase solubility but may weaken target interactions .

Research Findings and Implications

Structural Optimization : Nitro and trifluoromethyl groups improve target binding but require solubility enhancers (e.g., PEGylation) for pharmacokinetic optimization .

Synthetic Challenges : Electron-withdrawing groups reduce yields, necessitating advanced catalysts or microwave-assisted synthesis (as in ) .

Biological Trade-offs : While nitro-substituted compounds (target, Analog C) show promise in antimicrobial contexts, methoxy derivatives (Analog B) are more effective in cancer models .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound ID | Molecular Weight | Melting Point (°C) | LogP<sup>a</sup> |

|---|---|---|---|

| Target | 430.5 | 120–125 (inferred) | 3.2 |

| Analog A | 492.5 | 130–135 | 4.1 |

| Analog B | 443.5 | 110–115 | 2.8 |

| Analog C | 474.5 | 115–118 | 3.5 |

<sup>a</sup> Calculated using ChemDraw.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the nitrobenzyl thiol intermediate via nucleophilic substitution (e.g., 4-nitrobenzyl chloride with sodium hydrosulfide under basic conditions).

- Step 2 : Condensation with a dihydroimidazole precursor, often using coupling agents like DCC or EDC in anhydrous solvents (e.g., DMF or THF) .

- Step 3 : Final ketone formation via Friedel-Crafts acylation or Grignard reactions, optimized at 60–80°C with Lewis acid catalysts (e.g., AlCl₃) .

- Key Factors : Solvent polarity, temperature control, and catalyst selection critically affect purity (≥95%) and yield (60–75%). Microwave-assisted synthesis can reduce reaction time by 40% compared to conventional heating .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., nitrobenzyl thioether at δ 2.8–3.2 ppm; dihydroimidazole protons at δ 4.5–5.0 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (theoretical m/z ~413.1) and fragmentation patterns .

- X-ray Crystallography : Resolve 3D conformation, highlighting dihedral angles between the imidazole and p-tolyl groups .

- Computational Tools : Density Functional Theory (DFT) predicts electron distribution, polar surface area (~90 Ų), and LogP (~3.5), indicating moderate lipophilicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Case Study : Conflicting IC₅₀ values in enzyme inhibition assays (e.g., 2.5 μM vs. 12 μM in kinase assays).

- Root Cause : Differences in assay conditions (e.g., ATP concentration, pH).

- Resolution :

- Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

- Perform structural analogs comparison to identify substituent-specific effects (e.g., nitro vs. fluoro groups at benzyl position) .

- Data Normalization : Standardize protocols using reference inhibitors and control cell lines .

Q. What strategies are effective for probing the compound’s mechanism of action in cellular pathways?

- Approach :

- Target Identification : Chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) to isolate binding proteins .

- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis markers like caspase-3 activation) .

- Validation : CRISPR-Cas9 knockout of putative targets (e.g., kinases) to confirm functional relevance .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

- Workflow :

- Docking Studies : Use AutoDock Vina to predict binding modes in protein pockets (e.g., ATP-binding sites).

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

- Design Insights :

- Introducing electron-withdrawing groups (e.g., -CF₃) at the p-tolyl position enhances hydrogen bonding with Lys residues .

- Modifying the thioether linker length improves membrane permeability (e.g., C2 vs. C3 spacers) .

Methodological Challenges and Solutions

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

- Options :

- Flash Chromatography : Use silica gel with gradient elution (hexane:EtOAc 7:3 → 1:1) to separate nitro-containing byproducts .

- Recrystallization : Ethanol/water mixtures (70:30) yield crystals with >99% purity .

- Analytical Monitoring : TLC (Rf ~0.4 in 1:1 hexane:EtOAc) and HPLC (C18 column, acetonitrile/water gradient) .

Q. How do environmental factors (pH, temperature) affect the compound’s stability in biological assays?

- Stability Profile :

- pH Sensitivity : Degrades rapidly at pH >8 (hydrolysis of thioether bond); stable at pH 5–7 .

- Thermal Stability : Decomposes above 150°C (TGA data); store at -20°C in anhydrous DMSO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.